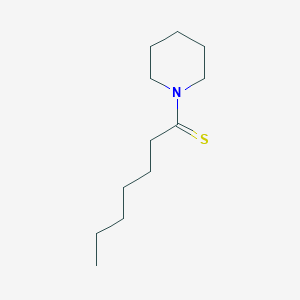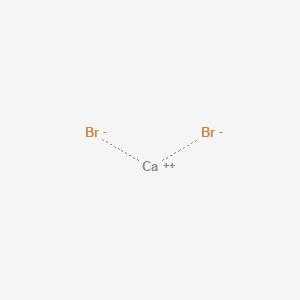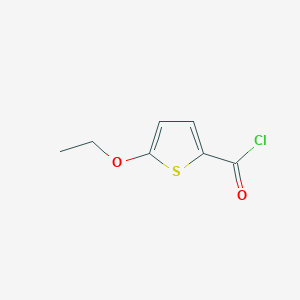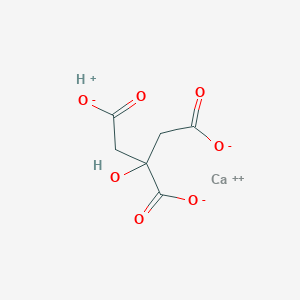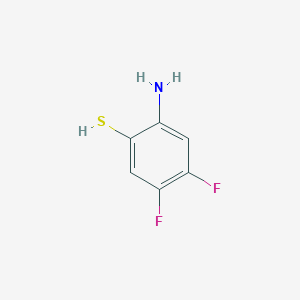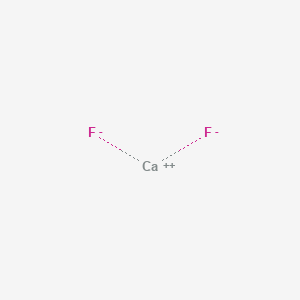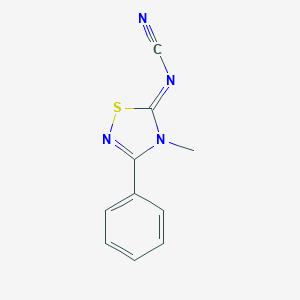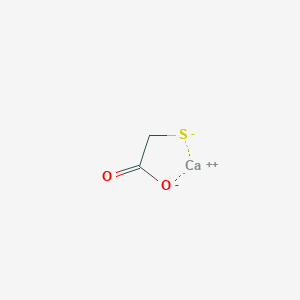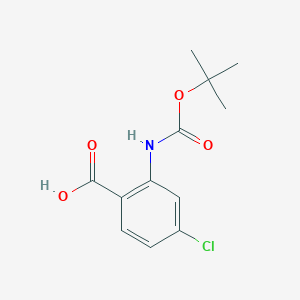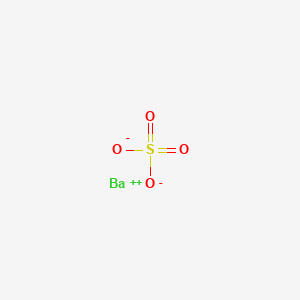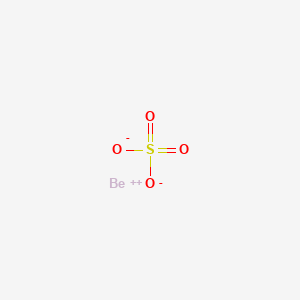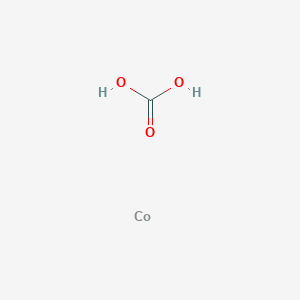
フッ化マンガン(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese fluoride is a chemical compound composed of manganese and fluoride with the chemical formula MnF₂. It is a light pink solid, a color characteristic of manganese(II) compounds. Manganese fluoride is known for its use in the manufacture of special kinds of glass and lasers. It also serves as a canonical example of uniaxial antiferromagnetism .
科学的研究の応用
Manganese fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a reagent in various chemical reactions.
Biology: Manganese fluoride is studied for its potential role in biological systems, particularly in the context of manganese’s essential functions in living organisms.
Medicine: Research is ongoing into the potential therapeutic applications of manganese fluoride, including its use in imaging and as a component of certain pharmaceuticals.
Industry: Manganese fluoride is used in the production of special glasses and lasers, as well as in the development of advanced materials with unique magnetic properties
作用機序
Target of Action
Manganese fluoride, also known as manganese(2+);difluoride, primarily targets dental tissues . It plays a significant role in the strengthening of tooth enamel and the prevention of dental caries .
Mode of Action
Manganese fluoride interacts with its targets through a process known as remineralization . When fluoride is present in oral fluids (i.e., saliva), fluorapatite, rather than hydroxyapatite, forms during the remineralization process . Fluoride ions (F-) replace hydroxyl groups (OH–) in the formation of the apatite crystal lattice . In fact, the presence of fluoride increases the rate of remineralization .
Biochemical Pathways
The primary biochemical pathway affected by manganese fluoride is the remineralization process of dental tissues . Fluoride ions replace hydroxyl groups in the apatite crystal lattice, forming fluorapatite . This process enhances the strength of dental tissues and increases their resistance to demineralization .
Pharmacokinetics
It is known that fluoride’s pharmacokinetics are primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion .
Result of Action
The primary result of manganese fluoride’s action is the strengthening of dental tissues and the prevention of dental caries . By replacing hydroxyl groups in the apatite crystal lattice, fluoride increases the rate of remineralization and enhances the resistance of dental tissues to demineralization .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of manganese fluoride. For instance, the presence of fluoride in drinking water can contribute to the prevention of dental caries . Excessive fluoride in the environment can lead to dental and skeletal fluorosis . Therefore, the balance between the beneficial and harmful effects of fluoride is crucial.
生化学分析
Cellular Effects
Fluoride, a component of manganese fluoride, is known to cause cellular apoptosis .
Molecular Mechanism
Fluoride, a component of manganese fluoride, is known to act as an enzyme inhibitor . It can affect metabolic processes such as glycolysis, the citric acid cycle, lipolysis, and ion transport across membranes .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of manganese fluoride over time in laboratory settings. A study on the electrochemical behaviors of manganese fluoride material for aqueous asymmetric and symmetric supercapacitors showed that the assembled MnF2//MnF2 symmetrical hybrid supercapacitor (HSC) had a potential window of 1.5 V, and it exhibited outstanding long-cycle capability .
Metabolic Pathways
Fluoride, a component of manganese fluoride, is known to inhibit enolase, a key enzyme in the glycolytic pathway .
Transport and Distribution
Fluoride, a component of manganese fluoride, is known to accumulate in various organs in the body, including the teeth and bones .
準備方法
Synthetic Routes and Reaction Conditions: Manganese fluoride can be synthesized by treating manganese or manganese(II) compounds with hydrofluoric acid. The reaction typically involves dissolving manganese(II) oxide or manganese(II) carbonate in hydrofluoric acid, resulting in the formation of manganese fluoride and water or carbon dioxide as by-products .
Industrial Production Methods: In industrial settings, manganese fluoride is often produced by the reaction of manganese dioxide with hydrogen fluoride gas. This method ensures high purity and yields of the compound. The reaction is carried out at elevated temperatures to facilitate the formation of manganese fluoride .
化学反応の分析
Types of Reactions: Manganese fluoride undergoes various chemical reactions, including:
Oxidation: Manganese fluoride can be oxidized to form higher oxidation state compounds such as manganese(III) fluoride and manganese(IV) fluoride.
Reduction: It can be reduced to manganese metal by reacting with strong reducing agents.
Substitution: Manganese fluoride can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as fluorine gas or chlorine trifluoride are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas are employed.
Substitution: Reactions with halide salts or other anionic compounds under controlled conditions.
Major Products Formed:
Oxidation: Manganese(III) fluoride (MnF₃), manganese(IV) fluoride (MnF₄).
Reduction: Manganese metal (Mn).
Substitution: Various manganese halides or other anionic manganese compounds.
類似化合物との比較
Manganese fluoride can be compared with other manganese halides and fluorides of other transition metals:
Similar Compounds: Manganese(II) chloride (MnCl₂), manganese(II) bromide (MnBr₂), manganese(II) iodide (MnI₂), manganese(III) fluoride (MnF₃), manganese(IV) fluoride (MnF₄).
Uniqueness: Manganese fluoride is unique due to its specific magnetic properties and its use in specialized industrial applications. .
Manganese fluoride stands out among its peers for its distinctive properties and diverse applications, making it a compound of significant interest in both scientific research and industrial applications.
特性
CAS番号 |
7782-64-1 |
|---|---|
分子式 |
F2Mn |
分子量 |
92.93485 g/mol |
IUPAC名 |
difluoromanganese |
InChI |
InChI=1S/2FH.Mn/h2*1H;/q;;+2/p-2 |
InChIキー |
CTNMMTCXUUFYAP-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Mn+2] |
正規SMILES |
F[Mn]F |
Key on ui other cas no. |
7782-64-1 |
物理的記述 |
Pink to red solid; [Merck Index] |
ピクトグラム |
Irritant |
同義語 |
MnF2, Manganese fluoride |
製品の起源 |
United States |
Q1: Can pressure and temperature affect the structure of MnF2?
A2: Yes, MnF2 exhibits polymorphism under high pressure and temperature. Studies have identified transitions to α-PbO2-type (Pbcn), P 4 ¯ 2 m, ZrO2-type (Pbcm), and SrI2-type (Pbca) structures with increasing pressure and temperature [].
Q2: What spectroscopic techniques are useful for characterizing MnF2?
A2: Several techniques are employed to study MnF2, including:
- Powder X-ray Diffraction (XRD): Identifies crystal structure and phase transitions [, , ].
- Raman Spectroscopy: Provides insights into vibrational modes and structural disorder. It’s sensitive to pressure-induced changes [, ].
- High-Resolution Transmission Electron Microscopy (HRTEM): Visualizes morphology and structure at the nanoscale, aiding in understanding conversion mechanisms in battery applications [, ].
- X-ray Photoelectron Spectroscopy (XPS): Analyzes elemental composition and chemical states, especially useful in studying lithiated and delithiated MnF2 electrodes [].
Q3: What are the potential applications of MnF2?
A3: MnF2 is investigated for its potential in:
- Lithium-ion batteries: As a high-performance anode material due to its structural stability and low synthesis cost [, , , ].
- Microwave ultrasonics: Exhibits unique elastic properties and undergoes a crystallographic phase transition at a specific temperature [].
- Spintronics: Predicted to possess spin-polarized multiple Dirac cones, making it a potential candidate for next-generation spintronic devices [].
Q4: How does the morphology of MnF2 affect its performance in lithium-ion batteries?
A5: Nanostructured MnF2, such as nanorods [] and hierarchical dendritic structures [], demonstrate enhanced electrochemical performance compared to bulk MnF2. This improvement is attributed to shorter lithium diffusion pathways, efficient electron transport, and increased surface area for lithium interaction.
Q5: How does doping affect the properties of MnF2?
A5:
- Oxygen doping in KxBa(1−x)/2MnF3 is theoretically predicted to enhance lithium-ion conductivity due to the formation of stronger ionic bonds between lithium and oxygen [].
- Cobalt doping in TlMnF3 can tune the crystalline anisotropy of the material, offering control over its magnetic properties [].
Q6: Are there any environmental concerns related to MnF2?
A8: While MnF2 itself is not considered highly toxic, the production and disposal of MnF2-containing devices, such as batteries, require careful consideration to prevent potential environmental contamination from manganese. Research on recycling and waste management strategies for these materials is essential [].
Q7: How is computational chemistry used in MnF2 research?
A7: Computational methods, such as Density Functional Theory (DFT) calculations, are valuable tools for:
- Predicting stable structures: DFT calculations predicted the possibility of stabilizing ultra-thin manganese fluoride structures by fluorinating manganese dichalcogenide crystals [].
- Understanding electronic properties: Theoretical studies help elucidate the electronic band structure and predict properties like Dirac cone formation [].
- Investigating doping effects: Simulations provide insights into the impact of doping on electronic conductivity and lithium-ion migration energy barriers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


